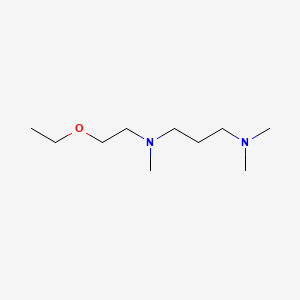

N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine

Description

Properties

CAS No. |

94005-95-5 |

|---|---|

Molecular Formula |

C10H24N2O |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

N'-(2-ethoxyethyl)-N,N,N'-trimethylpropane-1,3-diamine |

InChI |

InChI=1S/C10H24N2O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h5-10H2,1-4H3 |

InChI Key |

WYLUZYJBGBMLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(C)CCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine typically involves the reaction of 2-ethoxyethylamine with trimethylamine and propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Observations:

- Substituent Effects : The ethoxyethyl group in the target compound introduces ether oxygen, enhancing solubility in polar solvents compared to purely alkyl-substituted analogs like N,N,N'-trimethylpropane-1,3-diamine. This contrasts with 2-ethyl-N',N'-dimethylpropane-1,3-diamine, where the ethyl group increases hydrophobicity .

- Steric and Electronic Factors: Bulkier substituents (e.g., ethoxyethyl) may reduce binding affinity in enzyme inhibition compared to smaller groups like methyl, as seen in PDAT (propyl dimethyl amino tryptamine), where dimethyl groups optimize inhibitory activity against indolethylamine-N-methyltransferase .

Research Findings and Challenges

- Solubility vs. Activity Trade-off : The ethoxyethyl group likely enhances aqueous solubility, critical for drug delivery, but may compromise enzyme binding compared to hydrophobic substituents (e.g., indole or benzyl groups) .

- Synthetic Limitations : Low yields in alkylation reactions (e.g., <1% in AL-E12 synthesis, ) suggest challenges in introducing bulky substituents onto diamine backbones .

Biological Activity

N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

- Chemical Formula : C₈H₁₈N₂O

- Molecular Weight : 158.25 g/mol

- Functional Groups : Amine

- SMILES Notation : CCOCCN(C)(C)C

These properties are essential for understanding how the compound interacts with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial properties, interactions with enzymes, and potential therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related diamines indicate that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| Related Diamine | S. aureus | 15 µg/mL |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes. For example, it was found to act on carbonic anhydrase II (hCAII), a critical enzyme involved in various physiological processes. Inhibition of hCAII can lead to therapeutic effects in conditions such as glaucoma and edema.

- Inhibition Constant (Ki) : The compound demonstrated a Ki value of approximately 50 nM against hCAII, indicating strong binding affinity.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics. -

Enzyme Interaction Study :

In another investigation, the interaction of this compound with hCAII was analyzed using kinetic assays. The results showed that the compound could effectively compete with standard inhibitors, suggesting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules:

- Membrane Disruption : The hydrophobic ethoxy group may facilitate penetration into bacterial membranes, leading to cell lysis.

- Enzyme Binding : The amine groups can form hydrogen bonds with active sites on enzymes like hCAII, inhibiting their function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous polyamines are prepared by reacting alkyl halides or epoxides with amines under controlled pH and temperature (e.g., 40–80°C) to minimize side reactions like over-alkylation . Purification typically involves silica gel chromatography or distillation, with yields ranging from 60% to 88% depending on solvent polarity and reaction time .

- Critical Parameters : Excess amine ratios (2–3 equivalents) and inert atmospheres (N₂/Ar) reduce byproducts. Confirm purity via ¹H/¹³C NMR and ESI-MS to detect residual solvents or unreacted intermediates .

Q. How can the structural and electronic properties of this compound be characterized for research applications?

- Analytical Techniques :

- Spectroscopy : ¹H NMR (δ 1.2–3.5 ppm for methyl/ethyl groups; δ 2.5–3.0 ppm for amine protons) and IR (N-H stretches at ~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxyethyl groups) .

Q. What are the stability and storage recommendations for this diamine derivative?

- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (Ar) at –20°C in amber glass vials to prevent degradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Test stability via TGA/DSC to identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How does the coordination chemistry of this diamine facilitate its use in catalytic systems?

- Mechanistic Insight : The tertiary amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with distorted octahedral geometries. Electrochemical studies (cyclic voltammetry) reveal reversible redox behavior, enabling applications in oxidation catalysis .

- Case Study : Similar Cu(II)-diamine complexes show catalytic activity in C–H bond activation, with turnover frequencies (TOF) up to 500 h⁻¹ .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Discrepancies : Conflicting results in cytotoxicity assays may arise from impurities (e.g., residual solvents) or pH-dependent solubility. Validate purity via HPLC (>98%) and control buffer conditions (pH 7.4 vs. 10.6) to replicate physiological vs. alkaline environments .

- Dose-Response Analysis : Use Hill slope models to distinguish specific binding (steep slopes) from nonspecific interactions (shallow slopes) in receptor studies .

Q. How can computational tools predict the compound’s reactivity in novel reaction pathways?

- In Silico Methods :

- Retrosynthetic Analysis : Tools like Pistachio/BKMS predict feasible precursors (e.g., 2-ethoxyethyl bromide + trimethylpropane-1,3-diamine) with >90% route plausibility .

- Reactivity Maps : Molecular dynamics simulations model nucleophilic attack at the ethoxyethyl group, guiding functionalization (e.g., quaternization for ionic liquids) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Scale-Up Risks : Racemization occurs at high temperatures (>80°C). Optimize chiral auxiliaries (e.g., BINOL derivatives) or use asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain stereochemistry .

- Process Monitoring : In-line FTIR tracks reaction progress, while chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (>99%) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.